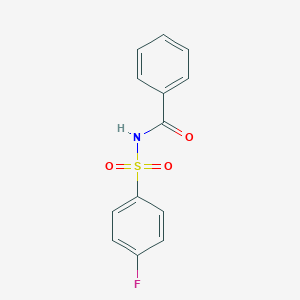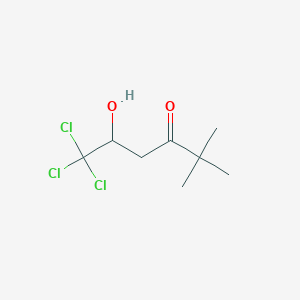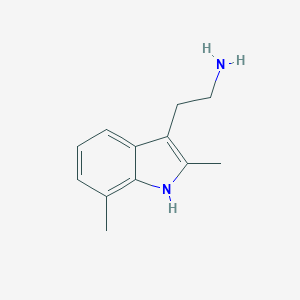![molecular formula C18H14ClNO4 B185973 (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 7000-46-6](/img/structure/B185973.png)
(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one varies depending on its application. In medicine, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. It has also been shown to inhibit the production of inflammatory cytokines and reduce the activity of certain enzymes involved in inflammation. In agriculture, it acts as a photosystem II inhibitor, preventing the conversion of light energy into chemical energy in plants. In materials science, it exhibits charge transport properties due to its π-conjugated structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one depend on its concentration and application. In medicine, it has been shown to induce cell death in cancer cells and reduce inflammation in animal models. In agriculture, it can cause chlorosis and necrosis in plants. In materials science, it exhibits electronic and optical properties that make it suitable for use in organic electronic devices.
実験室実験の利点と制限
The advantages of using (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one in lab experiments include its low cost, easy synthesis, and diverse applications. However, its limitations include its potential toxicity, instability in air and light, and limited solubility in some solvents.
将来の方向性
There are several future directions for the study of (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one. In medicine, further studies could focus on its potential as a chemotherapeutic agent and its interactions with other drugs. In agriculture, research could focus on developing safer and more effective herbicides based on this compound. In materials science, studies could focus on improving the charge transport properties of this compound for use in organic electronic devices. Overall, (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has the potential to contribute to various fields of research and development.
合成法
The synthesis of (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with phenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to a cyclization reaction with urea and an acid catalyst such as acetic acid to produce the final compound.
科学的研究の応用
(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In agriculture, it has been studied for its potential as a herbicide. In materials science, it has been investigated for its use in the development of organic semiconductors.
特性
CAS番号 |
7000-46-6 |
|---|---|
分子式 |
C18H14ClNO4 |
分子量 |
343.8 g/mol |
IUPAC名 |
(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H14ClNO4/c1-22-15-10-11(8-13(19)16(15)23-2)9-14-18(21)24-17(20-14)12-6-4-3-5-7-12/h3-10H,1-2H3/b14-9- |
InChIキー |
SXNOJSLGABQSFI-ZROIWOOFSA-N |
異性体SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)Cl)OC |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl)OC |
正規SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)